ascr#5
Overview
Description
Ascr#5, also known as 3-[(3,6-dideoxy-α-L-arabino-hexopyranosyl)oxy]propanoic acid, is an ω-hydroxy fatty acid ascaroside. It is a significant component of the dauer pheromone in the nematode Caenorhabditis elegans. This compound plays a crucial role in the nematode’s life cycle, particularly in promoting entry into the dauer stage, a nonfeeding and highly persistent larval stage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascr#5 is synthesized through the formal condensation of the alcoholic hydroxy group of 3-hydroxypropanoic acid with ascarylopyranose (the α anomer). The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized in a laboratory setting using standard organic synthesis techniques. The process involves the preparation of the precursor molecules, followed by their condensation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Ascr#5 undergoes various chemical reactions, including:
Oxidation: The ω-hydroxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted ascarosides .
Scientific Research Applications
Ascr#5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study ascaroside signaling pathways.
Biology: this compound plays a crucial role in the development and behavior of , making it a valuable tool for studying nematode biology.
Medicine: Research on this compound contributes to understanding the mechanisms of parasitic infections and potential therapeutic targets.
Industry: The compound’s role in chemical signaling can be leveraged in developing pest control strategies and other industrial applications
Mechanism of Action
Ascr#5 exerts its effects through interaction with specific G-protein-coupled receptors (GPCRs) in Caenorhabditis elegans. The compound activates the GPCR–Gqα pathway, leading to various physiological responses, including axon regeneration and dauer formation. The molecular targets include chemoreceptor genes such as srg-36 and srg-37, which encode GPCRs for this compound .
Comparison with Similar Compounds
Similar Compounds
Ascr#2: Another ascaroside involved in dauer formation and chemical signaling.
Ascr#3: Similar to Ascr#5, it plays a role in nematode behavior and development.
Ascr#8: A modular ascaroside derivative with additional functional groups
Uniqueness
This compound is unique due to its specific role in promoting dauer formation and its potent activity in axon regeneration. Its distinct chemical structure, characterized by the ω-hydroxy fatty acid moiety, sets it apart from other ascarosides .
Properties
IUPAC Name |
3-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-5-6(10)4-7(11)9(15-5)14-3-2-8(12)13/h5-7,9-11H,2-4H2,1H3,(H,12,13)/t5-,6+,7+,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMJVGKZLQYPG-YYWONIAYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)OCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317806 | |
Record name | Ascaroside C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086696-26-5 | |
Record name | Ascaroside C3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086696-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascaroside C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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